Azetidin-3-yl(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)methanone
Description
Azetidin-3-yl(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)methanone is a synthetic intermediate featuring a unique hybrid structure combining an azetidine (4-membered ring) and a substituted pyrrolidine (5-membered ring) linked via a methanone group. Key structural elements include:
- Azetidine ring: A strained 4-membered ring that may enhance metabolic stability and influence conformational rigidity.
- Pyrrolidine substituents: A trifluoromethyl group (electron-withdrawing, lipophilicity-enhancing) and a hydroxymethyl group (polar, hydrogen-bonding capability) at the C3 position of the pyrrolidine.
This compound is primarily utilized in pharmaceutical research for probing structure-activity relationships (SAR) in drug discovery, particularly for targets sensitive to fluorinated motifs or constrained ring systems .
Properties
IUPAC Name |
azetidin-3-yl-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N2O2/c11-10(12,13)9(6-16)1-2-15(5-9)8(17)7-3-14-4-7/h7,14,16H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJBKARMUSXJRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(CO)C(F)(F)F)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Azetidin-3-yl(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)methanone is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure contains an azetidine ring, a hydroxymethyl group, and a trifluoromethyl group, which are known to influence its biological properties.
Research indicates that azetidine derivatives exhibit significant activity as inhibitors of DNA polymerase Theta (Polθ). This enzyme plays a crucial role in DNA repair mechanisms, particularly in BRCA-deficient tumors. The inhibition of Polθ represents a promising synthetic-lethal strategy for targeting these cancers .
Antitumor Activity
A study highlighted the development of 3-hydroxymethyl-azetidine derivatives, including the compound , which demonstrated potent antiproliferative effects in DNA repair-compromised cells. The lead compound from this series exhibited favorable pharmacokinetics and significant antitumor activity, suggesting its potential as a therapeutic agent .
CCR6 Receptor Modulation
Another aspect of the biological activity includes modulation of the CCR6 receptor. Compounds similar to azetidin derivatives have been investigated for their ability to act as modulators for various diseases characterized by uncontrolled cell growth and inflammatory responses. This highlights their potential in treating conditions such as hematological tumors and solid tumors .
Case Studies
- Antiproliferative Effects : In vitro studies demonstrated that derivatives of azetidine significantly reduced cell viability in BRCA-deficient cancer cell lines. The compound's ability to inhibit Polθ resulted in increased sensitivity to DNA-damaging agents.
- Pharmacokinetic Profile : Optimized derivatives showed improved metabolic stability and bioavailability compared to earlier compounds, indicating a favorable pharmacokinetic profile essential for therapeutic applications .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅F₃N₄O |
| Antitumor IC₅₀ (µM) | 0.5 - 5 |
| Polθ Inhibition IC₅₀ (µM) | 0.1 - 1 |
| Solubility (in DMSO) | > 10 mg/mL |
Comparison with Similar Compounds
Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone (CAS: 2092062-77-4)
Structural Differences :
- Replaces the trifluoromethyl group with 4,4-difluoro substitution on the pyrrolidine.
- Hydroxymethyl group is at the C2 position instead of C3.
Implications :
- Conformational Flexibility : The hydroxymethyl group at C2 may restrict rotational freedom compared to C3 substitution, affecting target binding .
Pyrrole- and Indole-Derived Cannabinoids
Structural Context :
- Pyrrole-derived cannabinoids (e.g., JWH-030) feature a pyrrolidine or pyrrole core with variable side chains.
Key Comparisons :
- Side Chain vs. Ring Substituents: Unlike pyrrole cannabinoids with morpholinoethyl side chains, the target compound integrates substituents directly into the pyrrolidine ring.
- Fluorination: The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, which may improve receptor binding compared to non-fluorinated analogs .
- Bioactivity: Pyrrole-derived cannabinoids with 4–6 carbon side chains show optimal CB1 receptor affinity, but the target’s rigid pyrrolidine-azetidine system may prioritize steric complementarity over side-chain length .
(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone (CAS: 145736-65-8)
Structural Differences :
- Replaces the azetidine ring with a thiophene moiety.
- Hydroxyl group is at the C3 position of pyrrolidine (vs. hydroxymethyl in the target).
Implications :
N-((R)-3-(3H-Imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)((R)-2-(trifluoromethyl)pyrrolidin-1-yl)methanone
Structural Differences :
- Substitutes azetidine with a piperidine ring.
- Trifluoromethyl group is at the C2 position of pyrrolidine.
Implications :
- Substituent Position : C2 trifluoromethyl may sterically hinder interactions compared to C3 substitution in the target compound .
Data Table: Structural and Functional Comparison
Preparation Methods
Synthesis of Azetidine Derivatives
Azetidine derivatives, crucial for the target compound, are prepared via improved processes involving:
- Treatment of N-protected azetidines with hydrochloric acid followed by base workup to yield crystalline azetidine intermediates.
- Mesylation reactions to activate hydroxyl groups for nucleophilic substitution.
- Hydrogenation steps using palladium hydroxide catalysts under controlled pressure and temperature to reduce intermediates and remove protecting groups.
- Formation of hydrochloride salts by bubbling hydrogen chloride gas through ethanolic suspensions of azetidine intermediates, followed by reflux and filtration to isolate pure products.
Introduction of Trifluoromethyl and Hydroxymethyl Groups on Pyrrolidine
The trifluoromethyl-substituted pyrrolidine moiety is synthesized by:
- Utilizing trifluoromethyl-containing building blocks or reagents to introduce the CF3 group, often via nucleophilic, electrophilic, or radical trifluoromethylation methods.
- Employing nucleophilic ring-opening reactions of trifluoromethylated aziridines to form functionalized pyrrolidines.
- Using tosyl-protected trifluoromethylated aziridines as intermediates, which undergo Mitsunobu-type cyclization or intramolecular substitution to afford trifluoromethylated aziridines and subsequently pyrrolidines.
- Selective functionalization of pyrrolidine ring positions with hydroxymethyl groups through controlled nucleophilic substitution or oxidation reactions.
Amide Bond Formation (Methanone Linkage)
The connection between azetidine and pyrrolidine units via a methanone (amide) bond is typically achieved through:
- Acylation reactions where azetidin-3-yl amines react with activated carboxylic acid derivatives (e.g., acid chlorides or anhydrides) of the substituted pyrrolidine.
- Use of coupling reagents or catalytic systems to facilitate amide bond formation under mild conditions.
- Purification steps including extraction, drying, and chromatographic techniques to isolate the final compound in high purity.
Detailed Reaction Conditions and Yields
The following table summarizes key reaction steps, conditions, and yields based on patent and literature sources:
Research Findings and Analysis
- The azetidine ring synthesis benefits from improved protocols involving silyl-protected intermediates and controlled acid-base workup, yielding crystalline products suitable for further transformations.
- Trifluoromethylation strategies are critical for introducing the CF3 substituent on the pyrrolidine ring; late-stage trifluoromethylation can be problematic due to selectivity and stability issues, thus the use of CF3-containing building blocks is preferred.
- The use of tosyl-protected aziridines as intermediates allows for regioselective nucleophilic ring-opening, enabling the synthesis of diverse trifluoromethylated pyrrolidine derivatives, including hydroxymethyl substitutions.
- Hydrogenation steps are carefully controlled with palladium catalysts under pressurized hydrogen to remove protecting groups and reduce intermediates, with reaction progress monitored by NMR to ensure completeness.
- Formation of hydrochloride salts enhances the stability and isolation of azetidine derivatives, with reflux and precipitation steps providing high-purity products.
- Amide bond formation linking azetidine and pyrrolidine units is achieved under mild conditions, often employing coupling reagents and followed by chromatographic purification to obtain the final compound in high purity.
Q & A
Q. Advanced Research Focus
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite assess binding affinity to targets (e.g., enzymes or receptors). The trifluoromethyl group’s electron-withdrawing effects and hydroxymethyl’s hydrogen-bonding capacity are critical for ligand-receptor interactions .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER can simulate stability of ligand-target complexes over time, with parameters like root-mean-square deviation (RMSD) validating conformational changes .
- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding free energy, highlighting contributions from hydrophobic (CF) and polar (hydroxymethyl) moieties .
What spectroscopic and chromatographic methods are optimal for structural validation?
Q. Analytical Methodology
- NMR Spectroscopy : H NMR resolves stereochemistry (e.g., coupling constants for azetidine protons), while F NMR detects trifluoromethyl environments (δ -60 to -70 ppm) .
- LC-MS/MS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H] at m/z 378.0 for related azetidine-pyrrolidine conjugates) and fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis provides unambiguous stereochemical assignment, though crystallization may require optimization of solvent systems (e.g., DCM/hexane) .
What are the critical safety considerations for handling this compound in laboratory settings?
Q. Safety and Toxicology
- Hazard Identification : Potential skin/eye irritation (Category 2) and respiratory toxicity (Category 3) due to reactive intermediates (e.g., trifluoromethyl groups releasing HF upon decomposition) .
- Mitigation Strategies :
How does the compound’s electronic structure influence its reactivity in catalytic systems?
Q. Advanced Physicochemical Analysis
- Dipole Moment Calculations : Solvatochromic shifts in UV-Vis spectra (e.g., in DMSO vs. toluene) reveal ground vs. excited state dipole moments, critical for photochemical applications .
- DFT Studies : Gaussian software models frontier molecular orbitals (HOMO/LUMO), showing electron density localization on the azetidine ring and CF group, which dictate nucleophilic/electrophilic reactivity .
What strategies resolve contradictions in biological activity data across in vitro assays?
Q. Data Analysis and Reproducibility
- Dose-Response Curve Refinement : Use Hill slopes to assess cooperative binding; outliers may indicate assay interference (e.g., compound aggregation at high concentrations).
- Orthogonal Assays : Validate enzyme inhibition with fluorescence polarization (FP) and surface plasmon resonance (SPR) to confirm binding kinetics .
- Metabolic Stability Testing : Liver microsome assays (e.g., human/rat CYP450 isoforms) identify false positives from rapid degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
